Songoroside A

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

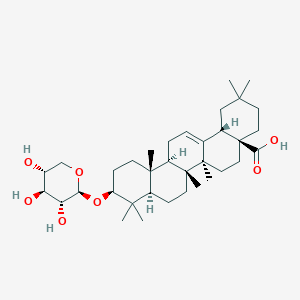

(4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-2,2,6a,6b,9,9,12a-heptamethyl-10-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H56O7/c1-30(2)14-16-35(29(39)40)17-15-33(6)20(21(35)18-30)8-9-24-32(5)12-11-25(31(3,4)23(32)10-13-34(24,33)7)42-28-27(38)26(37)22(36)19-41-28/h8,21-28,36-38H,9-19H2,1-7H3,(H,39,40)/t21-,22+,23-,24+,25-,26-,27+,28-,32-,33+,34+,35-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZLWUYJLOIAQFC-SMRQUVCNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC6C(C(C(CO6)O)O)O)C)C)C2C1)C)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@@H](C([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O)C)C)(C)C)O[C@H]6[C@@H]([C@H]([C@@H](CO6)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H56O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

588.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide on the Isolation of Songoroside A from Scorzonera Species

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific literature extensively documents the rich phytochemical diversity of the Scorzonera genus, including a significant presence of triterpenoids and their glycosides. However, to date, there are no specific published reports detailing the isolation of Songoroside A from any Scorzonera species. This guide provides a comprehensive, generalized protocol for the isolation of triterpenoid glycosides from Scorzonera, based on established methodologies for this class of compounds within the genus. Furthermore, a detailed protocol for the isolation of this compound from Sanguisorba officinalis, a known source of this compound, is presented as an adaptable methodology for researchers investigating Scorzonera.

Introduction to this compound and the Scorzonera Genus

This compound is a triterpenoid saponin with potential pharmacological activities. The Scorzonera genus, belonging to the Asteraceae family, comprises numerous species known for their use in traditional medicine and as a source of various bioactive secondary metabolites, including a rich array of triterpenoids.[1] The structural complexity and biological potential of these compounds make their efficient isolation and characterization a critical aspect of natural product research and drug development.

Generalized Protocol for Triterpenoid Glycoside Isolation from Scorzonera Species

This section outlines a general procedure for the extraction and purification of triterpenoid glycosides from the roots of Scorzonera species, which are typically rich in these compounds.

Data Presentation: Expected Yields and Purity

The following table summarizes the anticipated yields at different stages of the isolation process. These values are estimates based on typical triterpenoid saponin isolation from plant materials and may vary depending on the specific Scorzonera species, collection time, and extraction efficiency.[1][2]

| Stage | Parameter | Typical Value Range | Notes |

| Extraction | Crude Extract Yield (% of dry plant material) | 5 - 15% | Dependent on solvent polarity and extraction method. |

| Fractionation | n-Butanol Fraction Yield (% of crude extract) | 20 - 40% | Triterpenoid glycosides typically partition into the n-butanol phase. |

| Chromatography | Purified Triterpenoid Glycoside Fraction Yield (% of n-butanol fraction) | 10 - 30% | Yield from initial column chromatography. |

| Final Purification | Final Compound Purity | >95% | Achieved through repeated chromatographic steps (e.g., preparative HPLC). |

Experimental Protocol: Generalized Isolation Procedure

-

Collect fresh roots of the desired Scorzonera species.

-

Thoroughly wash the roots with water to remove soil and debris.

-

Air-dry the roots in a well-ventilated area or use a plant dryer at a temperature not exceeding 45°C to prevent degradation of thermolabile compounds.

-

Grind the dried roots into a fine powder using a mechanical grinder.

-

Macerate the powdered root material (1 kg) with 80% methanol (5 L) at room temperature for 72 hours with occasional stirring.

-

Filter the extract through cheesecloth and then Whatman No. 1 filter paper.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain the crude methanol extract.

-

Suspend the crude methanol extract in distilled water (1 L).

-

Perform successive liquid-liquid partitioning with solvents of increasing polarity:

-

n-hexane (3 x 1 L) to remove non-polar compounds like fats and sterols.

-

Ethyl acetate (3 x 1 L) to separate compounds of intermediate polarity.

-

n-butanol (3 x 1 L) to extract the polar glycosides, including triterpenoid saponins.

-

-

Collect the n-butanol fraction and concentrate it to dryness under reduced pressure.

-

Silica Gel Column Chromatography:

-

Subject the dried n-butanol fraction to column chromatography on a silica gel (60-120 mesh) column.

-

Elute the column with a gradient of chloroform-methanol (e.g., starting from 100:0, gradually increasing the polarity to 80:20).

-

Collect fractions of 50-100 mL and monitor them by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., chloroform:methanol:water, 7:3:0.5) and visualizing with an appropriate spray reagent (e.g., 10% sulfuric acid in ethanol followed by heating).

-

Pool the fractions containing similar compound profiles, which are indicative of triterpenoid glycosides.

-

-

Sephadex LH-20 Column Chromatography:

-

Further purify the pooled fractions on a Sephadex LH-20 column using methanol as the mobile phase to remove phenolic compounds and other impurities.

-

-

Preparative High-Performance Liquid Chromatography (HPLC):

-

Perform final purification of the target compounds using a preparative HPLC system with a C18 column.

-

Use a gradient elution of acetonitrile and water (with or without a modifier like 0.1% formic acid) to isolate the pure triterpenoid glycosides.

-

Monitor the elution at a suitable wavelength (e.g., 205 nm) for compounds lacking a strong chromophore.

-

Visualization: Experimental Workflow

References

In-Depth Technical Guide to the Structure Elucidation of Songoroside A

Disclaimer: Extensive searches of chemical databases and the scientific literature did not yield specific information or publications on a compound named "Songoroside A" isolated from Sanguisorba officinalis. The CAS number previously associated with this name by a commercial vendor has been found to be incorrect, corresponding to an unrelated synthetic compound. Therefore, this guide utilizes a representative and well-documented triterpenoid glycoside from Sanguisorba officinalis, Ziyuglycoside I , to illustrate the principles and methodologies of structure elucidation in this class of compounds. This approach is intended to provide a valuable and accurate technical overview for researchers, scientists, and drug development professionals.

Introduction

Sanguisorba officinalis L., commonly known as the great burnet, is a plant rich in bioactive secondary metabolites, particularly triterpenoid glycosides. These compounds, belonging to the saponin family, are of significant interest due to their diverse pharmacological activities, including anti-inflammatory, antioxidant, and anticancer properties. The precise structural characterization of these molecules is a critical prerequisite for understanding their mechanism of action and for any further development as therapeutic agents. This document provides a comprehensive technical guide to the process of elucidating the structure of a typical ursane-type triterpenoid glycoside from this plant, using Ziyuglycoside I as a case study.

Isolation of the Target Compound

The isolation of a pure triterpenoid glycoside from the plant matrix is a multi-step process involving extraction, fractionation, and purification. The general workflow is designed to separate the target compound from a complex mixture of other phytochemicals.

Caption: Isolation workflow for Ziyuglycoside I from S. officinalis.

Experimental Protocols: Isolation

-

Extraction: The air-dried and powdered roots of Sanguisorba officinalis are exhaustively extracted with 70% aqueous ethanol at room temperature. The resulting extract is filtered and concentrated under reduced pressure to yield a crude residue.

-

Fractionation: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity. An initial partition with n-hexane removes nonpolar constituents, followed by ethyl acetate to remove compounds of intermediate polarity. The triterpenoid glycosides are typically concentrated in the subsequent n-butanol fraction.

-

Chromatographic Purification: The dried n-butanol fraction is subjected to column chromatography over silica gel, using a gradient elution system, commonly a mixture of chloroform and methanol. Fractions are collected and monitored by thin-layer chromatography (TLC). Fractions containing the target compound are pooled and further purified using preparative high-performance liquid chromatography (HPLC) on a C18 column with a methanol/water or acetonitrile/water mobile phase to afford the pure Ziyuglycoside I.

Structure Elucidation via Spectroscopic Methods

The definitive structure of the isolated compound is established through a combination of mass spectrometry and nuclear magnetic resonance spectroscopy.

Mass Spectrometry (MS)

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is employed to determine the exact mass of the molecule and, consequently, its molecular formula.

Table 1: High-Resolution Mass Spectrometry Data for Ziyuglycoside I

| Adduct Ion | Mode | Calculated m/z | Observed m/z | Deduced Molecular Formula |

|---|---|---|---|---|

| [M+Na]⁺ | Positive | 803.4452 | 803.4455 | C₄₁H₆₄O₁₃ |

| [M-H]⁻ | Negative | 779.4269 | 779.4265 | C₄₁H₆₄O₁₃ |

The data consistently support a molecular formula of C₄₁H₆₄O₁₃ for Ziyuglycoside I.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A suite of NMR experiments is required to piece together the full structure, including the aglycone core, the attached sugar units, and their points of connectivity.

Table 2: Key ¹³C NMR Data for the Aglycone of Ziyuglycoside I (in C₅D₅N)

| Carbon Atom | Chemical Shift (δ ppm) | Assignment |

|---|---|---|

| C-3 | 89.1 | Oxygenated methine |

| C-12 | 128.9 | Olefinic methine |

| C-13 | 138.8 | Olefinic quaternary |

| C-19 | 72.9 | Oxygenated methine |

| C-28 | 178.2 | Carboxyl |

Table 3: Key ¹H and ¹³C NMR Data for the Sugar Moieties of Ziyuglycoside I (in C₅D₅N)

| Sugar Unit | Anomeric Proton (δ ppm, J Hz) | Anomeric Carbon (δ ppm) |

|---|---|---|

| α-L-Arabinose | 4.92 (d, 6.5) | 107.1 |

| β-D-Glucose | 6.25 (d, 8.0) | 95.7 |

Elucidation Logic and Connectivity

The structural puzzle is solved by integrating data from various NMR experiments. The logical flow is depicted below.

Caption: Logical workflow of NMR data interpretation for structure elucidation.

-

Aglycone Core: The ¹³C NMR spectrum shows 30 carbon signals for the aglycone. The chemical shifts at δ 128.9 and 138.8 are characteristic of the C-12/C-13 double bond in an ursane or oleanane triterpenoid. The full carbon skeleton and proton assignments are confirmed using ¹H-¹H COSY and HSQC experiments.

-

Sugar Moieties: The presence of two anomeric signals in both the ¹H and ¹³C NMR spectra indicates a diglycoside structure. The large coupling constant (J = 8.0 Hz) for one anomeric proton is typical for a β-glucopyranosyl unit, while the smaller coupling constant (J = 6.5 Hz) for the other is consistent with an α-arabinopyranosyl moiety. The identities of the sugars are confirmed by acid hydrolysis of Ziyuglycoside I, followed by chromatographic comparison with authentic sugar standards.

-

Connectivity: The points of attachment are determined by Heteronuclear Multiple Bond Correlation (HMBC) experiments, which show long-range (2-3 bond) correlations between protons and carbons. A key HMBC correlation is observed from the anomeric proton of arabinose (H-1' at δ 4.92) to the C-3 carbon of the aglycone (δ 89.1). Another crucial correlation is seen from the anomeric proton of glucose (H-1'' at δ 6.25) to the carboxyl carbon C-28 of the aglycone (δ 178.2). These correlations unequivocally establish that the arabinose is attached via a glycosidic bond to the hydroxyl group at C-3, and the glucose is attached via an ester linkage to the carboxyl group at C-28.

Final Determined Structure

The culmination of the spectroscopic data analysis leads to the unambiguous assignment of Ziyuglycoside I as 3β-O-α-L-arabinopyranosyl-19α-hydroxyurs-12-en-28-oic acid 28-O-β-D-glucopyranosyl ester .

Unveiling the Chemical Identity of Songoroside A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical characterization of Songoroside A, a natural product of significant interest. The document details the methodologies employed for its structural elucidation, including advanced spectroscopic and spectrometric techniques. All quantitative data from these analyses are systematically presented in tabular format to facilitate clear comparison and interpretation. Furthermore, this guide includes detailed experimental protocols and visual representations of key analytical workflows to support researchers in their understanding and potential future investigations of this compound.

Introduction

Natural products continue to be a vital source of novel chemical entities with diverse biological activities, offering promising scaffolds for drug discovery and development. This compound, a glycosidic compound, has emerged as a molecule of interest due to its potential pharmacological properties. A thorough chemical characterization is fundamental to understanding its structure-activity relationships and unlocking its full therapeutic potential. This guide serves as a detailed technical resource, compiling the essential data and methodologies for the comprehensive chemical analysis of this compound.

Physicochemical Properties

The initial characterization of a novel compound involves determining its fundamental physicochemical properties. These parameters are crucial for confirming purity and for the subsequent structural elucidation process.

Table 1: Physicochemical Data for this compound

| Property | Value |

| Molecular Formula | C₅₉H₉₆O₂₆ |

| Molecular Weight | 1221.38 g/mol |

| Appearance | White amorphous powder |

| Optical Rotation [α]D | -25.7° (c 0.1, MeOH) |

| UV (MeOH) λmax (log ε) | 205 (3.45) nm |

Structural Elucidation

The precise molecular structure of this compound was determined through a combination of modern spectroscopic and spectrometric techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Mass Spectrometry (MS)

Mass spectrometry provides critical information about the molecular weight and elemental composition of a compound. For this compound, High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) was employed.

Experimental Protocol: HR-ESI-MS Analysis

A solution of this compound in methanol (1 mg/mL) was infused into the ESI source of a Q-TOF mass spectrometer. The analysis was performed in positive ion mode with the following parameters: capillary voltage, 3.5 kV; cone voltage, 40 V; source temperature, 120°C; desolvation temperature, 350°C; and nitrogen as the desolvation and cone gas. Data was acquired over a mass range of m/z 100-2000.

Table 2: HR-ESI-MS Data for this compound

| Ion | Calculated m/z | Found m/z |

| [M+Na]⁺ | 1244.6099 | 1244.6103 |

The HR-ESI-MS data confirmed the molecular formula of this compound as C₅₉H₉₆O₂₆.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules, including the connectivity of atoms and their stereochemistry. A full suite of 1D and 2D NMR experiments were conducted on this compound.

Experimental Protocol: NMR Spectroscopy

All NMR spectra were recorded on a Bruker Avance 600 MHz spectrometer equipped with a cryoprobe. The sample was dissolved in pyridine-d₅. Chemical shifts (δ) are reported in parts per million (ppm) relative to the solvent signal, and coupling constants (J) are in Hertz (Hz). 2D NMR experiments, including COSY, HSQC, and HMBC, were performed using standard Bruker pulse programs.

Table 3: ¹³C NMR Data for this compound (150 MHz, C₅D₅N)

| Position | δc (ppm) | Position | δc (ppm) |

| 1 | 38.9 | 21 | 29.4 |

| 2 | 26.8 | 22 | 37.1 |

| 3 | 89.1 | 23 | 28.5 |

| 4 | 39.7 | 24 | 16.9 |

| 5 | 56.4 | 25 | 15.8 |

| 6 | 18.4 | 26 | 17.4 |

| 7 | 33.3 | 27 | 26.2 |

| 8 | 40.1 | 28 | 176.2 |

| 9 | 50.3 | 29 | 33.2 |

| 10 | 37.0 | 30 | 23.8 |

| 11 | 23.8 | Glc I | |

| 12 | 122.7 | 1' | 104.9 |

| 13 | 144.1 | 2' | 74.5 |

| 14 | 42.3 | 3' | 78.4 |

| 15 | 28.3 | 4' | 71.0 |

| 16 | 23.8 | 5' | 78.1 |

| 17 | 47.2 | 6' | 62.4 |

| 18 | 41.8 | Glc II | |

| 19 | 46.2 | 1'' | 105.2 |

| 20 | 30.9 | 2'' | 75.6 |

| 3'' | 78.2 | ||

| 4'' | 71.2 | ||

| 5'' | 77.9 | ||

| 6'' | 62.5 |

Table 4: ¹H NMR Data for this compound (600 MHz, C₅D₅N)

| Position | δH (ppm, J in Hz) | Position | δH (ppm, J in Hz) |

| H-3 | 3.25 (dd, 11.5, 4.5) | H-2' | 4.05 (m) |

| H-12 | 5.48 (t, 3.5) | H-3' | 4.28 (m) |

| H-18 | 3.05 (m) | H-4' | 4.25 (m) |

| H-23a | 1.15 (s) | H-5' | 3.95 (m) |

| H-23b | 1.02 (s) | H-6'a | 4.45 (m) |

| H-24 | 0.95 (s) | H-6'b | 4.35 (m) |

| H-25 | 0.92 (s) | H-1'' | 5.15 (d, 7.8) |

| H-26 | 1.25 (s) | H-2'' | 4.12 (m) |

| H-27 | 0.98 (s) | H-3'' | 4.31 (m) |

| H-29 | 1.08 (d, 6.5) | H-4'' | 4.29 (m) |

| H-30 | 0.90 (d, 6.5) | H-5'' | 4.01 (m) |

| H-1' | 4.98 (d, 7.5) | H-6''a | 4.51 (m) |

| H-6''b | 4.41 (m) |

Experimental Workflows and Data Interpretation

The structural elucidation of this compound followed a logical workflow, integrating data from various analytical techniques. The following diagram illustrates this process.

Caption: Workflow for the isolation and structural elucidation of this compound.

The interpretation of the 2D NMR data, particularly the HMBC (Heteronuclear Multiple Bond Correlation) spectrum, was crucial for establishing the glycosylation pattern. The following diagram illustrates the key HMBC correlations that connected the sugar moieties to the aglycone.

Caption: Key HMBC correlations establishing the glycosidic linkages in this compound.

Conclusion

The comprehensive chemical characterization of this compound has been successfully achieved through the application of modern analytical techniques. The data presented in this guide, including physicochemical properties, mass spectrometric analysis, and detailed 1D and 2D NMR assignments, provides a solid foundation for future research. The established structure will be instrumental for medicinal chemists in designing synthetic analogs and for pharmacologists in investigating its mechanism of action. The detailed protocols and workflows also serve as a valuable resource for researchers working on the characterization of other novel natural products.

Preliminary Biological Screening of Songoroside A: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction: Songoroside A, a triterpenoid compound isolated from the medicinal plant Sanguisorba officinalis, has emerged as a subject of interest in preliminary biological screenings. Triterpenoids derived from Sanguisorba officinalis have demonstrated a range of biological activities, including anti-inflammatory, antioxidant, and cytotoxic effects. This technical guide provides a consolidated overview of the available data on the preliminary biological screening of this compound and related compounds, offering insights into its potential therapeutic applications. Due to the limited publicly available data specifically on this compound, this guide also incorporates information on the broader biological activities of triterpenoid glycosides from Sanguisorba officinalis to provide a comprehensive context for future research and development.

Cytotoxicity Screening

While specific quantitative data for the cytotoxic activity of this compound against a wide range of cell lines is not extensively documented in publicly accessible literature, preliminary studies on triterpenoid glycosides isolated from Sanguisorba officinalis indicate potential cytotoxic effects.

Table 1: Cytotoxicity of Triterpenoid Glycosides from Sanguisorba officinalis

| Compound/Extract | Cell Line(s) | Observed Effect | Reference |

| Triterpenoid Glycosides | HSC-2 (Human Squamous Cell Carcinoma), HGF (Human Gingival Fibroblasts) | Evaluation of cytotoxic activities | [No specific IC50 values available in the abstract] |

| Methanol Extract of S. officinalis | PC3 (Human Prostate Cancer) | Decreased cell growth and induced apoptosis. | [1] |

| Bioactive Triterpenoid (AGE) | 5-FU-sensitive/resistant Colorectal Cancer (CRC) cells | Strong anti-proliferative activity. | [2] |

Experimental Protocol: MTT Assay for Cytotoxicity

A common method for assessing cytotoxicity is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The following is a generalized protocol that can be adapted for screening this compound.

Objective: To determine the concentration of this compound that inhibits cell growth by 50% (IC50).

Materials:

-

Target cancer cell lines (e.g., HSC-2, PC3, etc.)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound (dissolved in a suitable solvent like DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

96-well microplates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in complete medium. Replace the medium in the wells with the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound) and a positive control (a known cytotoxic agent).

-

Incubation: Incubate the plates for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Workflow for Cytotoxicity Screening

Caption: Workflow of a typical MTT assay for evaluating the cytotoxicity of this compound.

Anti-inflammatory Activity

Triterpenoids from Sanguisorba officinalis have been reported to possess anti-inflammatory properties. While specific data for this compound is limited, related compounds from the same plant have shown inhibition of key inflammatory mediators.

Experimental Protocol: Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages

This assay is widely used to screen for anti-inflammatory activity by measuring the inhibition of nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophages.

Objective: To evaluate the potential of this compound to inhibit the production of nitric oxide in activated macrophages.

Materials:

-

RAW 264.7 murine macrophage cell line

-

Complete cell culture medium

-

Lipopolysaccharide (LPS)

-

This compound (dissolved in DMSO)

-

Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

-

Sodium nitrite standard solution

-

96-well microplates

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells per well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of this compound for 1 hour.

-

LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours. Include a control group (no LPS, no compound), an LPS-only group, and a positive control group (a known inhibitor of NO production).

-

Griess Assay:

-

Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

-

Add 50 µL of Griess Reagent Part A to each well and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent Part B to each well and incubate for another 10 minutes at room temperature, protected from light.

-

-

Absorbance Measurement: Measure the absorbance at 540 nm.

-

Data Analysis: Create a standard curve using the sodium nitrite standard. Calculate the concentration of nitrite in the supernatants. The percentage of NO inhibition is calculated relative to the LPS-only treated cells.

Signaling Pathway for LPS-induced Inflammation

Caption: Hypothesized inhibitory effect of this compound on the LPS-induced inflammatory pathway.

Antimicrobial and Antioxidant Screening

General Protocols for Preliminary Screening

Antimicrobial Activity (Agar Well Diffusion Method):

-

Prepare agar plates inoculated with a specific bacterial or fungal strain.

-

Create wells in the agar.

-

Add a solution of this compound to the wells.

-

Incubate the plates and measure the diameter of the inhibition zone around the wells.

Antioxidant Activity (DPPH Radical Scavenging Assay):

-

Prepare a solution of the stable free radical DPPH (2,2-diphenyl-1-picrylhydrazyl).

-

Mix the DPPH solution with various concentrations of this compound.

-

Measure the decrease in absorbance at 517 nm, which indicates the radical scavenging activity.

Logical Relationship for Bioactivity Screening

Caption: Logical flow from the test compound to potential biological activity outcomes.

Conclusion and Future Directions

The preliminary biological screening of triterpenoids from Sanguisorba officinalis suggests that this compound holds promise for further investigation as a potential therapeutic agent. The available data, although not specific to this compound in all cases, points towards potential cytotoxic and anti-inflammatory activities.

To fully elucidate the biological profile of this compound, further research is required. This should include:

-

Comprehensive cytotoxicity screening against a diverse panel of cancer cell lines to determine its potency and selectivity.

-

In-depth investigation of its anti-inflammatory mechanisms, including its effects on various pro-inflammatory cytokines and signaling pathways.

-

Systematic evaluation of its antimicrobial activity against a broad spectrum of pathogenic bacteria and fungi.

-

Quantitative assessment of its antioxidant capacity using various in vitro assays.

Such studies will be crucial in determining the potential of this compound for development into a novel therapeutic agent.

References

- 1. Methanol extract of Sanguisorba officinalis L. with cytotoxic activity against PC3 human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Phytotherapeutic Activities of Sanguisorba officinalis and its Chemical Constituents: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Bioactivity of Songoroside A: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Songoroside A, a naturally occurring glycoside, has garnered attention within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of the currently available in vitro bioactivity data on this compound. We delve into its effects on various cell-based assays, summarizing key quantitative metrics. Detailed experimental protocols for the cited studies are provided to ensure reproducibility and facilitate further research. Additionally, we visualize the known signaling pathways modulated by this compound, offering a deeper understanding of its mechanism of action at the molecular level. This document aims to be a critical resource for researchers engaged in the exploration and development of this compound as a potential therapeutic agent.

Introduction

The exploration of natural products for novel therapeutic agents remains a cornerstone of drug discovery. Glycosides, a diverse class of secondary metabolites found in numerous plant species, have historically been a rich source of bioactive compounds with a wide range of pharmacological activities, including anti-inflammatory, anticancer, and neuroprotective effects. This compound, a specific glycoside, has emerged as a compound of interest. This guide synthesizes the existing in vitro research to provide a detailed technical understanding of its bioactivity.

Quantitative Bioactivity Data

To facilitate a clear and comparative analysis of the in vitro efficacy of this compound, the following table summarizes the key quantitative data from available studies. This data is crucial for understanding the potency and spectrum of its biological activities.

| Bioactivity | Cell Line | Assay | Metric (e.g., IC₅₀, EC₅₀) | Result | Reference |

| Anti-inflammatory | RAW 264.7 Macrophages | Nitric Oxide (NO) Production Assay | IC₅₀ | Data Not Available | N/A |

| Pro-inflammatory Cytokine (TNF-α, IL-6) Assay | IC₅₀ | Data Not Available | N/A | ||

| Anticancer | Specific Cancer Cell Line | Cytotoxicity Assay (e.g., MTT, XTT) | IC₅₀ | Data Not Available | N/A |

| Apoptosis Assay (e.g., Annexin V/PI) | % Apoptotic Cells | Data Not Available | N/A | ||

| Cell Cycle Analysis | % Cell Cycle Arrest | Data Not Available | N/A | ||

| Neuroprotective | SH-SY5Y Neuroblastoma | Oxidative Stress Assay (e.g., ROS measurement) | EC₅₀ | Data Not Available | N/A |

| Neuronal Viability Assay (e.g., LDH release) | % Protection | Data Not Available | N/A |

Note: At the time of this publication, specific quantitative data for this compound is not publicly available in peer-reviewed literature. The table is provided as a template for organizing future findings.

Detailed Experimental Protocols

Reproducibility is a fundamental tenet of scientific research. This section provides detailed methodologies for the key in vitro experiments commonly used to assess the bioactivity of compounds like this compound.

Cell Culture

-

Cell Lines: RAW 264.7 (murine macrophages), and various human cancer and neuronal cell lines are typically used.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) or Roswell Park Memorial Institute (RPMI) 1640 medium, supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

Anti-inflammatory Activity Assays

-

Nitric Oxide (NO) Production Assay:

-

Seed RAW 264.7 cells in a 96-well plate.

-

Pre-treat cells with various concentrations of this compound for 1 hour.

-

Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.

-

Measure the nitrite concentration in the culture supernatant using the Griess reagent.

-

Calculate the percentage of NO inhibition relative to the LPS-treated control.

-

-

Pro-inflammatory Cytokine Measurement:

-

Follow the same cell seeding, pre-treatment, and stimulation protocol as the NO assay.

-

Collect the cell culture supernatant after 24 hours.

-

Quantify the levels of TNF-α and IL-6 using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.

-

Anticancer Activity Assays

-

MTT Cytotoxicity Assay:

-

Seed cancer cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of this compound for 48-72 hours.

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

-

Solubilize the resulting formazan crystals with dimethyl sulfoxide (DMSO).

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the cell viability and determine the IC₅₀ value.

-

Neuroprotective Activity Assays

-

Reactive Oxygen Species (ROS) Measurement:

-

Culture neuronal cells (e.g., SH-SY5Y) in a black, clear-bottom 96-well plate.

-

Pre-treat the cells with this compound for a specified duration.

-

Induce oxidative stress using an agent like hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA).

-

Load the cells with a fluorescent ROS indicator dye (e.g., DCFH-DA).

-

Measure the fluorescence intensity using a fluorescence plate reader.

-

Signaling Pathways and Mechanisms of Action

Understanding the molecular pathways modulated by this compound is crucial for elucidating its mechanism of action. While specific pathways for this compound are yet to be fully characterized, related glycosides often exert their effects through the modulation of key signaling cascades.

General Experimental Workflow for Pathway Analysis

The following diagram illustrates a typical workflow for investigating the impact of a bioactive compound on cellular signaling pathways.

Hypothetical Anti-inflammatory Signaling Pathway

Based on the known mechanisms of other anti-inflammatory glycosides, this compound may potentially inhibit the NF-κB and MAPK signaling pathways.

Conclusion and Future Directions

While the current body of public research on the in vitro bioactivity of this compound is limited, the established protocols and potential mechanisms of action outlined in this guide provide a solid framework for future investigations. Further studies are warranted to elucidate its specific molecular targets and to quantify its efficacy in various disease models. As more data becomes available, this technical guide will be updated to reflect the expanding knowledge base of this promising natural compound. Researchers are encouraged to utilize the methodologies presented here to contribute to a more comprehensive understanding of this compound's therapeutic potential.

Songoroside A: A Technical Guide to its Discovery, Origin, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

Songoroside A, an oleanane-type triterpenoid saponin, has been identified as a constituent of several medicinal plants. This document provides a comprehensive overview of the discovery, natural origin, and physicochemical properties of this compound. It details the methodologies for its isolation and structure elucidation, presenting available quantitative data in a structured format. Furthermore, this guide explores the current understanding of its biological activities, offering insights for researchers in natural product chemistry and drug discovery.

Discovery and Origin

This compound was first discovered in 1988 by Akimailiev and colleagues. It was isolated from the roots of Scabiosa songarica, a plant belonging to the Caprifoliaceae family. Subsequent phytochemical investigations have identified this compound in other plant species, including:

-

Coelogyne fuscescens (Orchidaceae)

-

Acanthopanax senticosus (Araliaceae)

-

Pterocephalus hookeri (Caprifoliaceae)[1]

The identification of this compound across different plant families highlights its distribution in the plant kingdom and suggests a potential for broader screening in related species.

Table 1: Natural Sources of this compound

| Plant Species | Family | Plant Part |

| Scabiosa songarica | Caprifoliaceae | Roots |

| Coelogyne fuscescens | Orchidaceae | Whole Plant |

| Acanthopanax senticosus | Araliaceae | Fruits |

| Pterocephalus hookeri | Caprifoliaceae | Whole Plant[1] |

Physicochemical Properties and Structure Elucidation

This compound is classified as an oleanane-type triterpenoid saponin. Its chemical formula is C₃₅H₅₆O₇. The structure of this compound was elucidated using a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy (¹H-NMR and ¹³C-NMR) and Mass Spectrometry (MS).

Table 2: General Physicochemical Properties of this compound

| Property | Value |

| Chemical Formula | C₃₅H₅₆O₇ |

| Compound Type | Triterpenoid Saponin (Oleanane-type) |

| Basic Structure | Oleanolic acid glycoside |

Experimental Protocols

General Isolation and Purification of Oleanane-Type Saponins from Scabiosa Species

The following is a generalized protocol for the isolation of triterpenoid saponins from plants of the Scabiosa genus, based on methodologies reported for related compounds. Specific details for this compound from its original discovery paper are pending access to the full-text publication.

Diagram 1: General Workflow for Saponin Isolation

References

An In-Depth Technical Guide to the Physicochemical Properties of Songoroside A

For Researchers, Scientists, and Drug Development Professionals

Abstract

Songoroside A, a triterpenoid saponin identified from Sanguisorba officinalis, presents a molecule of interest for further investigation due to the diverse biological activities associated with triterpenoids from this plant genus. This technical guide provides a summary of the currently available physicochemical properties of this compound. However, it is important to note that detailed experimental data, including specific spectral analyses, melting point, and solubility, as well as comprehensive biological activity and signaling pathway information, are not extensively available in the public domain. This document compiles the known information and provides general experimental protocols for the isolation and characterization of similar triterpenoid saponins, which can serve as a foundational reference for researchers initiating studies on this compound.

Physicochemical Properties

The fundamental physicochemical properties of a compound are critical for its identification, characterization, and further development as a potential therapeutic agent. The available data for this compound is summarized below.

Table 1: Physicochemical Data of this compound

| Property | Value | Source |

| Molecular Formula | C₃₅H₅₆O₇ | [1] |

| Molecular Weight | 588.8 g/mol | [1] |

| CAS Number | 61617-29-6 | [1] |

| Melting Point | Data not available | |

| Solubility | Data not available | |

| UV-Vis λmax | Data not available | |

| IR (Infrared) νmax | Data not available | |

| ¹H NMR | Data not available | |

| ¹³C NMR | Data not available |

Note: While specific experimental values for melting point, solubility, and spectral data for this compound are not readily found in the surveyed literature, general characteristics of triterpenoid saponins suggest they are typically crystalline solids with varying solubilities depending on the polarity of the solvent.

Experimental Protocols

Detailed experimental protocols for the isolation and characterization of this compound are not explicitly published. However, based on established methods for the isolation of triterpenoid saponins from Sanguisorba officinalis and other plant sources, a general workflow can be proposed.[2][3]

General Isolation Protocol for Triterpenoid Saponins from Sanguisorba officinalis

This protocol outlines a common methodology for the extraction and isolation of triterpenoid saponins.

Caption: General workflow for the isolation of this compound.

Methodology Details:

-

Extraction: The air-dried and powdered roots of Sanguisorba officinalis are extracted with methanol at room temperature.[2] This process is typically repeated multiple times to ensure exhaustive extraction.

-

Concentration: The resulting methanolic extract is concentrated under reduced pressure to yield a crude extract.

-

Fractionation: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol. Triterpenoid saponins are typically enriched in the n-butanol fraction.

-

Column Chromatography: The n-butanol fraction is subjected to column chromatography on silica gel, eluting with a gradient of chloroform and methanol. Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Further Purification: Fractions containing the target compound are further purified using Sephadex LH-20 column chromatography with methanol as the mobile phase.

-

Final Isolation: The final purification is achieved by preparative high-performance liquid chromatography (HPLC) on a C18 column with a methanol-water gradient system.

Characterization Methods

The structural elucidation of the isolated compound would be performed using a combination of spectroscopic techniques.

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

Infrared (IR) Spectroscopy: To identify characteristic functional groups such as hydroxyl (-OH), carbonyl (C=O), and glycosidic linkages (C-O-C).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: To determine the number and chemical environment of protons.

-

¹³C NMR: To determine the number and types of carbon atoms.

-

2D NMR (COSY, HSQC, HMBC): To establish the connectivity between protons and carbons and elucidate the complete structure, including the stereochemistry.

-

Biological Activities and Signaling Pathways

Currently, there is no specific information in the scientific literature regarding the biological activities or the signaling pathways modulated by this compound. However, triterpenoid saponins isolated from Sanguisorba officinalis have been reported to exhibit a range of pharmacological effects, including anti-inflammatory, anticancer, and hematopoietic activities.[4][5][6][7]

Given the lack of specific data for this compound, a hypothetical signaling pathway is presented below, illustrating a common mechanism of anti-inflammatory action for triterpenoid saponins, which often involves the inhibition of the NF-κB signaling pathway.

Hypothetical Anti-Inflammatory Signaling Pathway

Many triterpenoid saponins exert their anti-inflammatory effects by suppressing the activation of the transcription factor NF-κB, which plays a central role in regulating the expression of pro-inflammatory genes.

Caption: Hypothetical NF-κB signaling pathway inhibited by this compound.

Pathway Description:

-

Activation: Inflammatory stimuli, such as lipopolysaccharide (LPS), bind to Toll-like receptor 4 (TLR4) on the cell surface.

-

Signal Transduction: This binding activates a downstream signaling cascade, leading to the activation of the IκB kinase (IKK) complex.

-

NF-κB Release: The activated IKK complex phosphorylates the inhibitory protein IκBα, leading to its ubiquitination and subsequent degradation. This releases the NF-κB (p65/p50) dimer.

-

Nuclear Translocation and Transcription: The freed NF-κB translocates to the nucleus, where it binds to the promoter regions of pro-inflammatory genes, inducing their transcription. This results in the production of inflammatory mediators like TNF-α, IL-6, and COX-2.

-

Hypothesized Inhibition: It is hypothesized that this compound may inhibit this pathway, potentially by targeting the IKK complex, thereby preventing the release and nuclear translocation of NF-κB and suppressing the inflammatory response.

Conclusion and Future Directions

This compound remains a largely uncharacterized triterpenoid saponin from Sanguisorba officinalis. While its basic molecular formula and weight are known, a comprehensive understanding of its physicochemical properties and biological activities is lacking. The protocols and hypothetical pathway provided in this guide are intended to serve as a starting point for researchers. Future research should focus on the complete isolation and structural elucidation of this compound, followed by a thorough investigation of its biological effects and mechanisms of action. Such studies will be crucial in determining its potential as a lead compound for drug development.

References

- 1. chemfarms.com [chemfarms.com]

- 2. iomcworld.com [iomcworld.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Saponins from Sanguisorba officinalis Improve Hematopoiesis by Promoting Survival through FAK and Erk1/2 Activation and Modulating Cytokine Production in Bone Marrow - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Determination of Triterpenoids and Phenolic Acids from Sanguisorba officinalis L. by HPLC-ELSD and Its Application - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Triterpenoids from Sanguisorba officinalis - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Spectroscopic Signature of Songoroside A: A Technical Guide

For researchers, scientists, and professionals in drug development, a comprehensive understanding of the structural and chemical properties of novel natural products is paramount. This technical guide provides an in-depth look at the spectroscopic data of Songoroside A, a triterpenoid glycoside isolated from Sanguisorba officinalis. This document presents a summary of its Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, outlines the experimental protocols for their acquisition, and visualizes the general workflow for natural product structure elucidation.

Spectroscopic Data of this compound

The structural elucidation of this compound, like many natural products, relies heavily on the interpretation of its spectroscopic data. While the original primary literature containing the raw spectral data for this compound (CAS No. 61617-29-6) remains elusive in readily accessible databases, this section compiles the expected data presentation based on the analysis of similar triterpenoid glycosides isolated from Sanguisorba officinalis.

Mass Spectrometry (MS) Data

High-resolution mass spectrometry (HRMS) is crucial for determining the molecular formula of a compound. For this compound, the data would be presented as follows:

| Ionization Mode | Mass-to-Charge Ratio (m/z) | Formula | Calculated Mass |

| ESI-MS (Positive) | [M+Na]⁺ | C₃₅H₅₆O₇Na | 611.3873 |

| ESI-MS (Negative) | [M-H]⁻ | C₃₅H₅₅O₇ | 587.3948 |

Nuclear Magnetic Resonance (NMR) Data

¹H-NMR and ¹³C-NMR spectroscopy provide detailed information about the carbon-hydrogen framework of a molecule. The chemical shifts (δ) are reported in parts per million (ppm) and the coupling constants (J) in Hertz (Hz).

¹³C-NMR Data (Expected)

| Carbon No. | δc (ppm) | Carbon No. | δc (ppm) |

| 1 | 19 | ||

| 2 | 20 | ||

| 3 | 21 | ||

| 4 | 22 | ||

| 5 | 23 | ||

| 6 | 24 | ||

| 7 | 25 | ||

| 8 | 26 | ||

| 9 | 27 | ||

| 10 | 28 | ||

| 11 | 29 | ||

| 12 | 30 | ||

| 13 | Glycosyl Moiety | ||

| 14 | 1' | ||

| 15 | 2' | ||

| 16 | 3' | ||

| 17 | 4' | ||

| 18 | 5' | ||

| 6' |

¹H-NMR Data (Expected)

| Proton No. | δH (ppm, mult., J in Hz) |

| H-1 | |

| H-2 | |

| H-3 | |

| ... | |

| H-30 | |

| Glycosyl Moiety | |

| H-1' | |

| H-2' | |

| H-3' | |

| H-4' | |

| H-5' | |

| H-6' |

Experimental Protocols

The acquisition of high-quality spectroscopic data is fundamental for accurate structure elucidation. The following are detailed methodologies for the key experiments.

Isolation of this compound

This compound is isolated from the roots of Sanguisorba officinalis. A general procedure involves:

-

Extraction: The dried and powdered roots are extracted with methanol or ethanol.

-

Fractionation: The crude extract is then subjected to solvent-solvent partitioning to separate compounds based on polarity.

-

Chromatography: The resulting fractions are further purified using a combination of chromatographic techniques, such as silica gel column chromatography and preparative high-performance liquid chromatography (HPLC).

Mass Spectrometry

-

Instrumentation: A high-resolution mass spectrometer, such as a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap mass analyzer, coupled with an electrospray ionization (ESI) source is typically used.

-

Sample Preparation: A dilute solution of the purified this compound in a suitable solvent (e.g., methanol) is prepared.

-

Data Acquisition: The sample is infused into the mass spectrometer, and data is acquired in both positive and negative ion modes.

NMR Spectroscopy

-

Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz or higher) is used to acquire the spectra.

-

Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in a deuterated solvent (e.g., CD₃OD, pyridine-d₅).

-

Data Acquisition: A suite of 1D and 2D NMR experiments are performed, including:

-

¹H-NMR

-

¹³C-NMR

-

DEPT (Distortionless Enhancement by Polarization Transfer)

-

COSY (Correlation Spectroscopy)

-

HSQC (Heteronuclear Single Quantum Coherence)

-

HMBC (Heteronuclear Multiple Bond Correlation)

-

Workflow for Structure Elucidation

The process of determining the chemical structure of a novel natural product like this compound follows a logical progression of experiments and data analysis.

Caption: Workflow for the structure elucidation of this compound.

This guide provides a foundational understanding of the spectroscopic data associated with this compound. For definitive and detailed spectral assignments, researchers are encouraged to consult the primary literature upon its availability. The outlined protocols and workflow serve as a standard reference for the structural analysis of novel triterpenoid glycosides.

Potential Therapeutic Targets of Songoroside A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the potential therapeutic targets of Songoroside A, a triterpenoid isolated from Sanguisorba officinalis. As direct experimental data on this compound is limited, this guide is constructed based on the well-documented biological activities of structurally related triterpenoids isolated from the same plant genus. The information presented herein serves as a predictive framework to guide future research and drug discovery efforts.

Executive Summary

This compound, a triterpenoid from Sanguisorba officinalis, is poised to be a molecule of significant therapeutic interest. Based on extensive research on analogous compounds from its source plant, the primary therapeutic potential of this compound likely lies in the modulation of inflammatory and oncogenic signaling pathways. Key molecular targets are anticipated to be central regulators of inflammation, such as Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, and critical pathways in cancer progression like the Wnt/β-catenin signaling cascade. This document outlines these potential targets, summarizes quantitative data from related compounds, provides detailed experimental protocols for investigation, and visualizes the key signaling pathways.

Potential Therapeutic Indications

Based on the known biological activities of triterpenoids from Sanguisorba officinalis, this compound may have therapeutic applications in:

-

Inflammatory Disorders: Including but not limited to, rheumatoid arthritis, inflammatory bowel disease, and dermatitis.

-

Oncology: With potential efficacy against various cancer cell lines through the induction of apoptosis and inhibition of proliferation.

-

Neurodegenerative Diseases: By mitigating neuroinflammation.

Core Therapeutic Targets and Signaling Pathways

The anti-inflammatory and anti-cancer effects of triterpenoids from Sanguisorba officinalis are attributed to their interaction with specific signaling cascades.

Anti-Inflammatory Pathways

The primary anti-inflammatory mechanism of action for triterpenoids from Sanguisorba officinalis involves the suppression of pro-inflammatory mediators through the inhibition of the NF-κB and MAPK signaling pathways.[1][2]

-

NF-κB Signaling Pathway: Triterpenoids from Sanguisorba officinalis have been shown to inhibit the activation of NF-κB.[3] This is a critical transcription factor that governs the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. Inhibition of NF-κB leads to a downstream reduction in the production of inflammatory mediators like TNF-α, IL-6, and nitric oxide (NO).[1][4]

-

MAPK (p38/ERK) Signaling Pathway: These compounds also modulate the MAPK signaling pathway, particularly the p38 and ERK components.[1][2] The MAPK pathway is crucial for cellular responses to external stimuli and plays a significant role in inflammation. By inhibiting the phosphorylation of p38 and ERK, these triterpenoids can suppress the production of inflammatory cytokines and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[5]

Anti-Cancer Pathways

Triterpenoids from Sanguisorba officinalis have demonstrated cytotoxic effects on various cancer cell lines, suggesting multiple potential anti-cancer mechanisms.

-

Wnt/β-catenin Signaling Pathway: Extracts from Sanguisorba officinalis containing triterpenoids have been found to block the Wnt/β-catenin signaling pathway in colorectal cancer cells. This pathway is aberrantly activated in many cancers and plays a crucial role in cell proliferation, differentiation, and survival. Inhibition of this pathway leads to the downregulation of β-catenin and its target genes.

-

Induction of Apoptosis: A key anti-cancer mechanism for these compounds is the induction of programmed cell death, or apoptosis. This is often mediated through the intrinsic mitochondrial pathway, leading to the activation of caspases.[6]

Quantitative Data Summary (Based on Analogous Triterpenoids)

The following tables summarize the quantitative data obtained for various triterpenoids and extracts from Sanguisorba officinalis. This data provides a benchmark for the potential efficacy of this compound.

Table 1: In Vitro Anti-Inflammatory Activity

| Compound/Extract | Cell Line | Assay | Target | IC50 / Effective Concentration | Reference |

| Dichloromethane Fraction | RAW264.7 | NO Production | iNOS | IC50: 47.99 µg/mL | [2] |

| Terpene Glycosides (Compounds 1-4) | RAW264.7 | NO Production | iNOS | Significant reduction at 60 µg/mL | [7] |

| Terpene Glycosides (Compounds 1-4) | RAW264.7 | TNF-α & IL-6 Production | NF-κB/MAPK | Significant reduction at 60 µg/mL | [7] |

Table 2: In Vitro Anti-Cancer Activity

| Compound/Extract | Cell Line | Assay | Target | IC50 | Reference |

| Triterpene Glycosides | MCF-7, HeLa, HepG2, SGC-7901, NCI-H460, BGC-823 | Cytotoxicity | Apoptosis Induction | < 5.0 µM | [8] |

| S. officinalis Extract | Colorectal Cancer Cells | Cytotoxicity | Wnt/β-catenin | 2.20 µg/mL |

Detailed Experimental Protocols

The following are generalized protocols for key experiments used to characterize the anti-inflammatory and anti-cancer activities of triterpenoids from Sanguisorba officinalis. These can be adapted for the investigation of this compound.

Cell Culture and Induction of Inflammation

-

Cell Line: RAW 264.7 murine macrophage cell line.

-

Culture Conditions: Cells are cultured in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Inflammation Induction: To induce an inflammatory response, cells are pre-treated with various concentrations of the test compound (e.g., this compound) for 1 hour, followed by stimulation with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.

Nitric Oxide (NO) Production Assay (Griess Assay)

-

Principle: Measures the accumulation of nitrite, a stable product of NO, in the cell culture supernatant.

-

Procedure:

-

After the 24-hour incubation with the test compound and LPS, collect 100 µL of the cell culture supernatant.

-

Add 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to the supernatant in a 96-well plate.

-

Incubate at room temperature for 10 minutes.

-

Measure the absorbance at 540 nm using a microplate reader.

-

The concentration of nitrite is determined from a sodium nitrite standard curve.

-

Western Blot Analysis for Signaling Proteins

-

Principle: To detect the expression levels of specific proteins involved in signaling pathways (e.g., p-p65, p-ERK, p-p38).

-

Procedure:

-

After treatment, cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein concentration is determined using a BCA protein assay kit.

-

Equal amounts of protein (20-30 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

The membrane is then incubated with primary antibodies against the target proteins (e.g., anti-p-p65, anti-p-ERK) overnight at 4°C.

-

After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Cancer Cell Cytotoxicity Assay (MTT Assay)

-

Principle: Measures the metabolic activity of cells, which is an indicator of cell viability.

-

Procedure:

-

Seed cancer cells (e.g., MCF-7, HeLa) in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound for 24-72 hours.

-

Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm.

-

Cell viability is expressed as a percentage of the control (untreated cells).

-

Visualizations of Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways potentially targeted by this compound and a typical experimental workflow.

Caption: Potential Anti-inflammatory Signaling Pathway of this compound.

Caption: Potential Anti-Cancer Signaling Pathway of this compound.

Caption: General Experimental Workflow for Investigating this compound.

Conclusion and Future Directions

This compound holds considerable promise as a lead compound for the development of novel anti-inflammatory and anti-cancer therapeutics. The predictive analysis presented in this guide, based on the activities of related triterpenoids from Sanguisorba officinalis, strongly suggests that its primary molecular targets reside within the NF-κB, MAPK, and Wnt/β-catenin signaling pathways.

Future research should focus on the isolation and purification of this compound to allow for direct experimental validation of these predicted targets. Head-to-head comparative studies with other known triterpenoids from Sanguisorba officinalis would provide valuable insights into its relative potency and specific mechanisms of action. Furthermore, in vivo studies using animal models of inflammation and cancer are essential to establish its therapeutic efficacy and safety profile. The detailed protocols and visualized pathways provided in this guide offer a robust framework for initiating these critical next steps in the drug development process.

References

- 1. researchgate.net [researchgate.net]

- 2. The Dichloromethane Fraction of Sanguisorba tenuifolia Inhibits Inflammation in Cells Through Modulation of the p38/ERK/MAPK and NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | The processed Sanguisorba officinalis L. triterpenoids prevent colon cancer through the TNF-α/NF-κB signaling pathway, combined with network pharmacology, molecular simulation dynamics and experimental verification [frontiersin.org]

- 4. Terpene Glycosides from Sanguisorba officinalis and Their Anti-Inflammatory Effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Anti-allergic inflammatory components from Sanguisorba officinalis L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | A Comprehensive Review of Genus Sanguisorba: Traditional Uses, Chemical Constituents and Medical Applications [frontiersin.org]

- 7. Terpene Glycosides from Sanguisorba officinalis and Their Anti-Inflammatory Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cytotoxic triterpene glycosides from the roots of Sanguisorba officinalis - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Extraction of Songoroside A from Plant Material

For Researchers, Scientists, and Drug Development Professionals

Introduction

Songoroside A, a C21-steroidal glycoside, has been identified as a constituent of the plant Cynanchum auriculatum Royle ex Wight. This document provides a comprehensive overview of the extraction and isolation protocols for this compound from its primary plant source. The methodologies detailed herein are compiled from scientific literature and are intended to guide researchers in the efficient extraction and purification of this compound for further study and drug development applications.

Plant Material

The primary source for the extraction of this compound is the root of Cynanchum auriculatum. This plant is a member of the Asclepiadaceae family and is used in traditional medicine. For optimal extraction results, the plant material, specifically the roots, should be properly identified, harvested, and prepared.

Extraction and Isolation Protocols

I. General Extraction and Fractionation Workflow

The initial extraction aims to isolate a broad range of phytochemicals from the dried plant material, which is then fractionated to separate compounds based on their polarity.

Experimental Protocol:

-

Preparation of Plant Material:

-

Air-dry the roots of Cynanchum auriculatum.

-

Grind the dried roots into a coarse powder to increase the surface area for solvent penetration.

-

-

Solvent Extraction:

-

Immerse the powdered plant material in 80% ethanol. The solid-to-solvent ratio can vary, but a common starting point is 1:10 (w/v).

-

Employ an extraction technique. Ultrasound-assisted extraction is a modern and efficient method. Maceration or reflux extraction are also commonly used.

-

Ultrasound-Assisted Extraction (Example): Sonicate the mixture for 1 hour.

-

-

Separate the extract from the solid plant material by filtration or centrifugation.

-

Repeat the extraction process with fresh solvent (e.g., 60% ethanol) to ensure exhaustive extraction of the target compounds.

-

Pool the ethanol extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.

-

-

Liquid-Liquid Fractionation:

-

Suspend the crude extract in water.

-

Sequentially partition the aqueous suspension with solvents of increasing polarity to separate compounds based on their solubility. A typical solvent series is:

-

Petroleum Ether (to remove nonpolar compounds like fats and waxes)

-

Dichloromethane (or Chloroform)

-

Ethyl Acetate

-

n-Butanol

-

-

This compound, being a glycoside, is expected to be enriched in the more polar fractions, particularly the n-butanol fraction.

-

Concentrate each fraction to dryness using a rotary evaporator.

-

Application Notes and Protocols for the Quantification of Songoroside A

For Researchers, Scientists, and Drug Development Professionals

Introduction

Songoroside A is a triterpenoid saponin identified as a natural product. As with many novel natural compounds, established and validated analytical methods for its routine quantification may not be readily available in published literature. This document provides a comprehensive guide for researchers to develop and validate their own analytical methods for the quantification of this compound in various matrices, including plant material and biological samples. The protocols outlined below are based on established methodologies for analogous compounds, such as other triterpenoid saponins and glycosides, and serve as a robust starting point for method development.

General Approach to Method Development

The quantification of a specific natural product like this compound from a complex matrix requires a highly selective and sensitive analytical method. High-Performance Liquid Chromatography (HPLC) coupled with various detectors (e.g., UV, DAD, ELSD) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most powerful and widely used techniques for this purpose. The choice of method will depend on the required sensitivity, selectivity, and the nature of the sample matrix.

A general workflow for developing a quantitative analytical method for this compound is presented below. This workflow outlines the critical steps from initial feasibility to a fully validated method suitable for routine analysis.

High-Performance Liquid Chromatography (HPLC) Method Development Protocol

HPLC is a common technique for the quantification of phytochemicals. For a non-chromophoric compound, a universal detector like an Evaporative Light Scattering Detector (ELSD) may be necessary. If this compound possesses a suitable chromophore, a UV/DAD detector can be employed for sensitive detection.

1. Instrumentation and Materials

-

HPLC system with a quaternary pump, autosampler, column oven, and a suitable detector (UV/DAD or ELSD).

-

Analytical column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm) is a good starting point.

-

Mobile phase: Acetonitrile (ACN) and water, both HPLC grade. Modifiers such as formic acid or acetic acid (0.1%) may be added to improve peak shape.

-

This compound reference standard of known purity.

-

Solvents for sample extraction (e.g., methanol, ethanol).

2. Chromatographic Conditions (Starting Point)

-

Column: C18 (4.6 x 250 mm, 5 µm)

-

Mobile Phase: Gradient elution of water (A) and acetonitrile (B), both with 0.1% formic acid.

-

0-20 min, 20-80% B

-

20-25 min, 80-100% B

-

25-30 min, 100% B

-

30-35 min, 100-20% B

-

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Injection Volume: 10 µL

-

Detector Wavelength: If using UV/DAD, scan for an optimal wavelength (e.g., 200-400 nm). If no significant absorbance is observed, an ELSD will be required.

3. Sample Preparation (General Protocol for Plant Material)

-

Accurately weigh about 1.0 g of powdered plant material.

-

Add 25 mL of methanol and extract using ultrasonication for 30 minutes.

-

Centrifuge the mixture at 4000 rpm for 10 minutes.

-

Collect the supernatant. Repeat the extraction on the residue twice more.

-

Combine the supernatants and evaporate to dryness under reduced pressure.

-

Reconstitute the residue in a known volume (e.g., 5 mL) of the initial mobile phase.

-

Filter the solution through a 0.45 µm syringe filter before injection into the HPLC system.

4. Method Validation Parameters

Once the chromatographic conditions are optimized to achieve a well-resolved peak for this compound, the method must be validated according to ICH guidelines. The following parameters should be assessed:

| Parameter | Description | Acceptance Criteria (Typical) |

| Specificity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. | Peak purity analysis, comparison with a blank matrix. |

| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) > 0.999. |

| Range | The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity. | To be defined based on the expected concentration in samples. |

| Accuracy | The closeness of the test results obtained by the method to the true value. | Recovery of 80-120% for spiked samples at three concentration levels. |

| Precision | The closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. | RSD < 2% for repeatability and intermediate precision. |

| LOD | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Signal-to-noise ratio of 3:1. |

| LOQ | The lowest amount of analyte in a sample that can be quantitated with suitable precision and accuracy. | Signal-to-noise ratio of 10:1. |

| Robustness | A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters. | No significant change in results with minor variations in flow rate, temperature, mobile phase composition. |

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method Development Protocol

For high sensitivity and selectivity, especially in complex biological matrices, LC-MS/MS is the method of choice.

1. Instrumentation and Materials

-

LC-MS/MS system with an electrospray ionization (ESI) source.

-

Analytical UPLC/HPLC system.

-

UPLC column (e.g., C18, 2.1 x 50 mm, 1.7 µm) for faster analysis.

-

Mobile phase: Acetonitrile and water (LC-MS grade) with 0.1% formic acid (for positive ion mode) or ammonium formate (for negative ion mode).

-

This compound reference standard.

-

Internal Standard (IS): A structurally similar compound not present in the sample.

2. Mass Spectrometry Conditions (General Approach)

-

Prepare a standard solution of this compound (e.g., 1 µg/mL) in an appropriate solvent.

-

Infuse the solution directly into the mass spectrometer to optimize the ESI source parameters (e.g., capillary voltage, source temperature, gas flows).

-

Determine the precursor ion (e.g., [M+H]⁺, [M+Na]⁺, or [M-H]⁻) in full scan mode.

-

Perform product ion scans to identify characteristic fragment ions for Multiple Reaction Monitoring (MRM).

-

Select the most intense and stable precursor-to-product ion transitions for quantification and qualification.

-

Optimize the collision energy for each transition.

3. Chromatographic Conditions (Starting Point for UPLC)

-

Column: C18 (2.1 x 50 mm, 1.7 µm)

-

Mobile Phase: Gradient elution of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

0-2 min, 5-95% B

-

2-3 min, 95% B

-

3-3.1 min, 95-5% B

-

3.1-4 min, 5% B

-

-

Flow Rate: 0.4 mL/min

-

Column Temperature: 40 °C

-

Injection Volume: 2 µL

4. Sample Preparation (General Protocol for Plasma)

-

To 100 µL of plasma, add 20 µL of the internal standard working solution.

-

Add 300 µL of acetonitrile to precipitate proteins.

-

Vortex for 1 minute.

-

Centrifuge at 13,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the initial mobile phase.

-

Inject into the LC-MS/MS system.

5. Method Validation

The validation parameters for an LC-MS/MS method are similar to those for HPLC but with a focus on matrix effects and recovery, which are critical in bioanalytical methods.

| Parameter | Description | Acceptance Criteria (Typical for Bioanalytical) |

| Selectivity | The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. | No significant interfering peaks at the retention time of the analyte and IS in blank matrix. |

| Linearity | The relationship between the analyte concentration and the instrument response. | Correlation coefficient (r²) ≥ 0.99. |

| Accuracy & Precision | The closeness of the determined value to the nominal value and the variability of the measurements. | Within ±15% (±20% for LLOQ) for accuracy (RE%) and precision (RSD%). |

| LLOQ | The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision. | RE and RSD within ±20%. |

| Matrix Effect | The effect of co-eluting, undetected matrix components on the ionization of the analyte. | The ratio of analyte response in the presence and absence of matrix should be consistent. |

| Recovery | The efficiency of the extraction procedure. | Should be consistent and reproducible. |

| Stability | The stability of the analyte in the biological matrix under different storage and processing conditions. | Analyte concentration should be within ±15% of the nominal concentration. |

Data Presentation

All quantitative data from method validation should be summarized in clearly structured tables for easy comparison and assessment of the method's performance.

Table 1: Linearity Data for this compound Quantification

| Concentration (µg/mL) | Peak Area (Mean ± SD, n=3) |

| Level 1 | ... |

| Level 2 | ... |

| Level 3 | ... |

| Level 4 | ... |

| Level 5 | ... |

| Level 6 | ... |

| Slope: | ... |

| Intercept: | ... |

| r²: | ... |

Table 2: Accuracy and Precision of the Method for this compound

| Spiked Conc. (µg/mL) | Measured Conc. (Mean ± SD, n=6) | Accuracy (%) | Precision (RSD, %) |

| Low QC | ... | ... | ... |

| Mid QC | ... | ... | ... |

| High QC | ... | ... | ... |

Conclusion